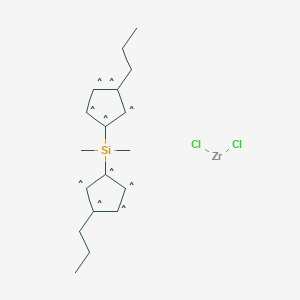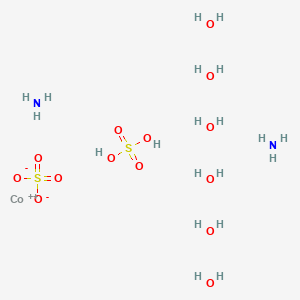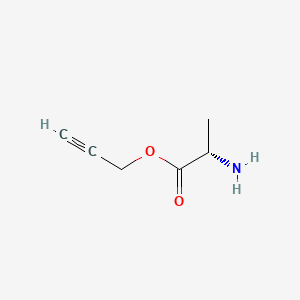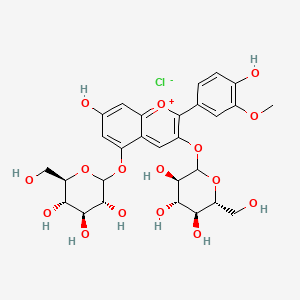
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 2-methylbenzaldehyde reacts with 3-ethylphenylamine under acidic or basic conditions to form the imine. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the imine can yield the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving imines. It can also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine
- N-(3-Ethylphenyl)-1-(2-methylphenyl)methanamine
- N-(3-Ethylphenyl)-1-(2-methylphenyl)methanone
Uniqueness
(Z)-N-(3-Ethylphenyl)-1-(2-methylphenyl)methanimine is unique due to its (Z)-configuration, which imparts distinct spatial properties and reactivity compared to its (E)-isomer. This configuration can influence the compound’s interaction with molecular targets and its overall chemical behavior.
Properties
CAS No. |
400059-55-4 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-8-6-10-16(11-14)17-12-15-9-5-4-7-13(15)2/h4-12H,3H2,1-2H3 |
InChI Key |
BRVPHSZFRFCLGM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)








![4-Chloro-7-methyl-1-(trifluoromethyl)quinolino[2,3-b]quinolin-12-amine](/img/structure/B13831326.png)



![(3S,7R)-5-hydroxytricyclo[5.3.1.03,8]undecan-10-one;hydrochloride](/img/structure/B13831367.png)
